Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

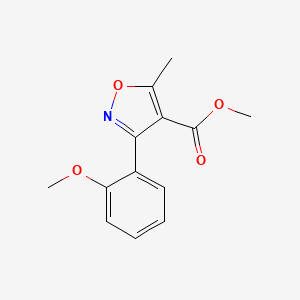

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate. This nomenclature provides a precise description of the molecular architecture, indicating the presence of a five-membered heterocyclic ring containing both nitrogen and oxygen atoms in positions 1 and 2 respectively. The systematic name reveals several key structural features that define the compound's chemical identity and potential reactivity patterns.

The isoxazole core structure forms the foundation of this molecule, representing a five-membered aromatic heterocycle that contains one nitrogen atom and one oxygen atom positioned adjacently within the ring system. This particular arrangement creates an electron-rich heterocyclic system that exhibits characteristic chemical behaviors associated with isoxazole derivatives. The aromatic nature of the isoxazole ring contributes to the overall stability of the molecule while providing sites for potential chemical modifications and interactions.

The substituent pattern on the isoxazole ring demonstrates a carefully designed molecular architecture. Position 3 of the isoxazole ring bears a 2-methoxyphenyl group, which introduces an aromatic benzene ring system with a methoxy substituent at the ortho position relative to the point of attachment. This substitution pattern creates potential for intramolecular interactions and influences the overall electronic distribution within the molecule. The presence of the methoxy group adds both steric bulk and electron-donating character that can significantly impact the compound's chemical and physical properties.

At position 5 of the isoxazole ring, a methyl group provides additional steric influence and contributes to the overall molecular framework. The methyl substituent at this position affects the electronic environment of the heterocyclic system and may influence the accessibility of nearby reactive sites. Position 4 carries the carboxylate ester functionality, specifically a methyl ester group that introduces potential for hydrolysis reactions and provides a handle for further chemical modifications.

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-6-4-5-7-10(9)16-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQAHPVQGVNBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855773 | |

| Record name | Methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267901-30-3 | |

| Record name | Methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in multi-step synthetic routes.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: Research has explored its use in drug discovery, particularly in the design of new pharmaceuticals targeting various diseases. Its structural features make it suitable for modifications to enhance biological activity and selectivity.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a key component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Isoxazole Derivatives

Key Observations :

- The 2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from simple phenyl (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) or brominated (Compound 53) analogs. The methoxy group’s electron-donating nature may enhance stability in polar environments .

Key Observations :

- Compound 51 and 53 () utilize bromination and microwave-assisted synthesis, respectively, highlighting diverse approaches to functionalize the isoxazole core.

- Microwave methods (e.g., Compound 53) offer rapid reaction times compared to traditional reflux, aligning with modern trends in green chemistry .

Crystallographic and Supramolecular Features

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () exhibits a planar isoxazole ring with intermolecular C–H···O interactions stabilizing its crystal lattice .

- The 2-methoxyphenyl group in the target compound may introduce steric hindrance, altering crystal symmetry compared to unsubstituted phenyl analogs.

Biological Activity

Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its immunosuppressive properties, potential therapeutic applications, and mechanisms of action, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 2-position of the phenyl ring and a methyl group at the 5-position of the isoxazole ring. Its chemical formula is , and it exhibits properties typical of isoxazole derivatives, including potential anti-inflammatory and immunomodulatory effects.

Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive effects of isoxazole derivatives, including this compound. In vitro experiments demonstrated that various isoxazole compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting a dose-dependent immunosuppressive action. For instance, one study indicated that certain derivatives effectively inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cultures, which is crucial for inflammatory responses .

Table 1: Summary of Immunosuppressive Activity

| Compound | IC50 (μM) | Effect on PBMC Proliferation | TNF-α Inhibition |

|---|---|---|---|

| MM3 | 10 | Strong | Yes |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its immunosuppressive effects appears to involve the activation of apoptotic pathways. Studies have shown that treatment with specific isoxazole derivatives led to an increase in caspase expression and activation of NF-κB1, indicating that these compounds may induce apoptosis in activated immune cells . The interplay between these pathways suggests a complex mechanism that warrants further investigation.

Therapeutic Applications

Given its immunosuppressive properties, this compound may have potential therapeutic applications in conditions characterized by excessive immune responses, such as autoimmune diseases or transplant rejection. Additionally, its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory disorders .

Case Studies

A recent clinical study evaluated the efficacy of various isoxazole derivatives in models of autoimmune diseases. The results indicated that compounds with similar structural characteristics to this compound exhibited significant reductions in disease severity in animal models of multiple sclerosis and rheumatoid arthritis . These findings support the notion that this class of compounds could be developed into effective treatments for immune-mediated conditions.

Preparation Methods

Cyclization via Hydroxylamine and β-Ketoester Derivatives

One common route starts with the reaction of ethyl acetoacetate derivatives with hydroxylamine salts to form the isoxazole ring. For example, ethyl ethoxymethyleneacetoacetate reacts with hydroxylamine sulfate under controlled temperature conditions (−20 °C to 10 °C) to yield ethyl-5-methylisoxazole-4-carboxylate intermediates. The reaction is typically carried out in ethanol or aqueous ethanol mixtures with sodium acetate as a base to facilitate cyclization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| a | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride (75-150 °C) | Formation of ethyl ethoxymethyleneacetoacetate |

| b | Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate + sodium acetate (−5 °C to 10 °C) | Formation of ethyl-5-methylisoxazole-4-carboxylate |

| c | Acid hydrolysis with strong acid | Conversion to 5-methylisoxazole-4-carboxylic acid |

After cyclization, the ester group can be retained or converted depending on the target compound.

Esterification to Methyl Ester

The carboxylic acid intermediate is converted to the methyl ester via standard esterification methods, such as:

- Treatment with diazomethane, which methylates the acid to form the methyl ester cleanly and efficiently.

- Alternatively, Fischer esterification with methanol under acidic conditions can be employed, though diazomethane is preferred for sensitive substrates.

Detailed Experimental Procedure Example

An example synthesis adapted from literature for ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate (a close analog) proceeds as follows:

- Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine catalyst in ethanol under reflux for 3 hours to form intermediate 3-(2-methoxyphenyl)pentanedioic acid derivative.

- Step 2: Hydrolysis with sodium hydroxide in 50% ethanol at reflux to yield the corresponding acid.

- Step 3: Cyclization and ring closure to form the isoxazole ring.

- Step 4: Esterification to produce the methyl ester final product.

This multi-step method provides a moderate to good yield of the target compound with high purity.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydroxylamine cyclization of β-ketoesters | Ethyl ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate, ethanol, low temperature | High regioselectivity; mild conditions | Requires careful temperature control |

| Nucleophilic substitution on 3-chloroisoxazoles | 3-chloro-5-methylisoxazole, organolithium reagents, CO2 | Direct introduction of 2-methoxyphenyl group | Sensitive to moisture; requires inert atmosphere |

| Diazomethane esterification | Diazomethane, ether solvents | Clean, high-yield methyl ester formation | Diazomethane is toxic and explosive |

Research Findings and Optimization Notes

- The use of organic solvents such as toluene, dichloromethane, or ethanol is common across synthetic steps, chosen for solubility and reaction control.

- Catalysts such as triethylamine, pyridine, or tetrabutylurea can enhance reaction rates and selectivity in acylation and substitution steps.

- Temperature control is critical during hydroxylamine addition and nucleophilic substitution to minimize side reactions and by-product formation.

- Crystallization of intermediates like 5-methylisoxazole-4-carboxylic acid improves purity and yield of final products.

- The methyl esterification via diazomethane is preferred for its mildness and high selectivity, avoiding hydrolysis or rearrangement that can occur under acidic esterification.

Summary Table of Preparation Steps for Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Q & A

Q. What are the standard synthetic routes for Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors like β-diketones or nitrile oxides with hydroxylamine derivatives. Key steps include controlling temperature (e.g., reflux in ethanol) and using catalysts like anhydrous potassium carbonate to enhance yield. Purification often employs recrystallization or column chromatography. For example, analogous isoxazole derivatives are synthesized via condensation with hydroxylamine hydrochloride under reflux, followed by cooling and recrystallization . Reaction optimization focuses on solvent choice, stoichiometry, and time to minimize by-products like unreacted intermediates or oxidation products.

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on:

- NMR spectroscopy : and NMR identify substituents (e.g., methoxy groups at δ ~3.8 ppm and aromatic protons in the 6.5–8.0 ppm range) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 262.1 for CHNO) .

- X-ray crystallography : Single-crystal analysis determines bond lengths, angles, and dihedral angles. Software like SHELXL refines crystallographic data to confirm the 3D structure .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light or moisture .

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation. Work in a fume hood due to potential respiratory irritancy .

- Waste disposal : Follow institutional guidelines for halogenated organic waste, as analogous isoxazoles may release toxic fumes upon combustion .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed structures derived from spectroscopic data?

Discrepancies (e.g., ambiguous NOE correlations in NMR or unexpected MS fragments) are resolved by determining the crystal structure. For example, in related isoxazole derivatives, X-ray data revealed deviations in the dihedral angle between the isoxazole ring and methoxyphenyl group, clarifying regiochemical assignments. Software like ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, while SHELXL refines anisotropic displacement parameters .

Q. What strategies are employed to optimize yield in large-scale synthesis without compromising purity?

- Continuous flow reactors : Enhance heat transfer and reduce side reactions compared to batch reactors .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve cyclization efficiency.

- In-line monitoring : Techniques like FTIR track reaction progress in real time, enabling immediate adjustments .

- Green solvents : Replace traditional solvents (e.g., DCM) with ethanol or water-miscible alternatives to simplify purification .

Q. How does the electronic nature of the 2-methoxyphenyl substituent influence the compound's reactivity or biological activity?

The electron-donating methoxy group stabilizes the aromatic ring via resonance, altering the compound's dipole moment and solubility. This affects:

- Reactivity : Enhanced nucleophilicity at the isoxazole 4-position, facilitating carboxylate derivatization .

- Biological interactions : Methoxy groups in similar compounds improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibitors) . Computational studies (DFT or molecular docking) model these effects by analyzing charge distribution and H-bonding potential .

Q. What analytical methods are used to assess purity and detect trace impurities?

- HPLC-DAD/UV : Quantifies main component (>98% purity) and detects UV-active impurities (e.g., nitro-phenoxy by-products in analogues) .

- LC-MS : Identifies low-abundance impurities (e.g., hydrolysis products) via fragmentation patterns .

- Elemental analysis : Validates C, H, N, O content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.